[1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methyl-2,3-dihydro-1H-indol-1-yl)methanone
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Overview
Description
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core linked to an indole moiety
Preparation Methods
The synthesis of 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, and high temperatures.
Introduction of the indole moiety: The indole moiety is introduced through a coupling reaction, which may involve the use of palladium-catalyzed cross-coupling reactions or other suitable methods.
Functional group modifications: The final step involves the introduction of various functional groups to achieve the desired structure. This may include alkylation, acylation, or other functional group transformations.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone can be compared with other similar compounds, such as:
Pyrazolopyridine derivatives: These compounds share the pyrazolopyridine core and may exhibit similar chemical and biological properties.
Indole derivatives: Compounds containing the indole moiety may have comparable biological activities and applications.
Methanone derivatives: These compounds have a similar functional group and may undergo similar chemical reactions.
The uniqueness of 1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-ylmethanone lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C26H26N4O/c1-5-29-25-24(18(4)28-29)21(15-22(27-25)19-12-10-16(2)11-13-19)26(31)30-17(3)14-20-8-6-7-9-23(20)30/h6-13,15,17H,5,14H2,1-4H3 |
InChI Key |
OTOIXKOFWYKRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)N4C(CC5=CC=CC=C54)C |
Origin of Product |
United States |
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